

Application Notes and Protocols: BI 689648

H295R Cell-Based Assay

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Compound of Interest

Compound Name: BI 689648

Cat. No.: B606092

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Introduction

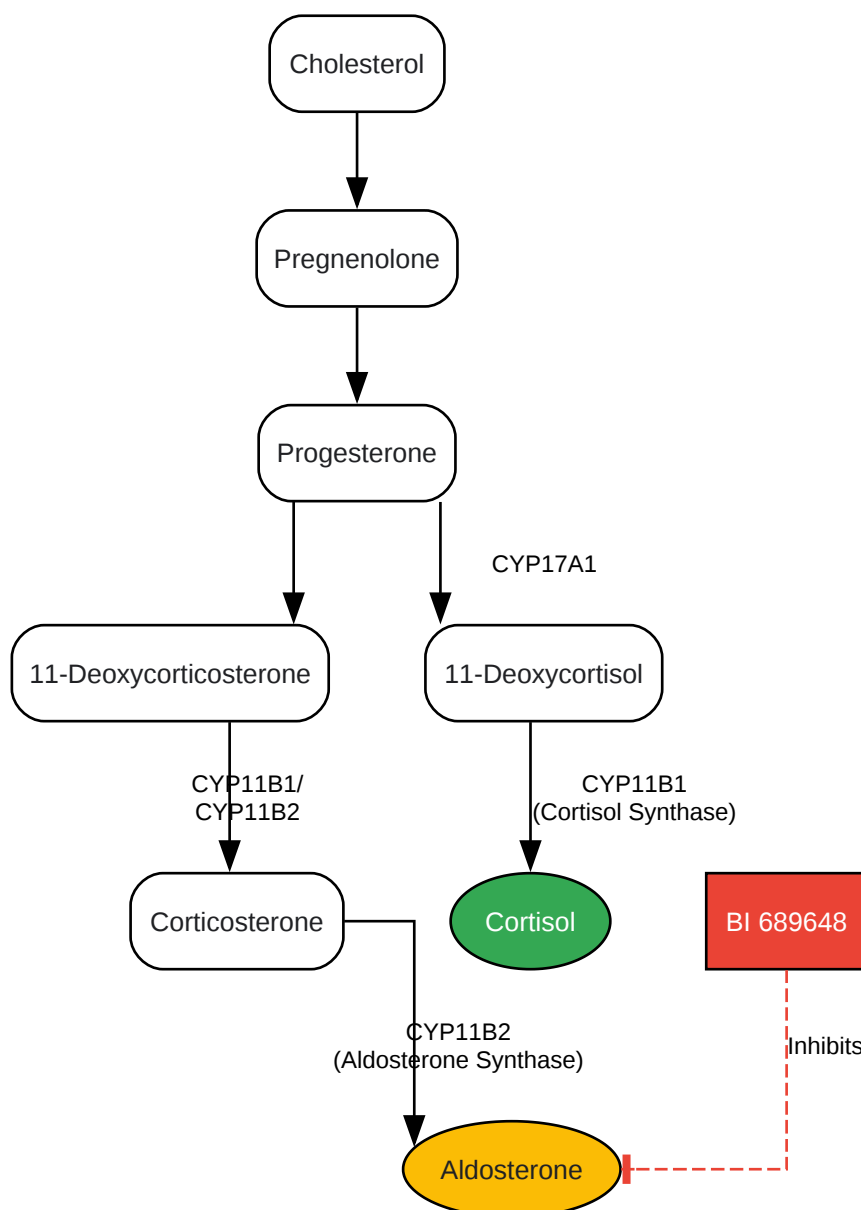
BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the steroidogenesis pathway responsible for the synthesis of aldosterone.^{[1][2]} Excess aldosterone is implicated in various cardiovascular diseases, making aldosterone synthase a promising therapeutic target.^{[1][2]} The human H295R adrenocortical carcinoma cell line is an established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids and sex steroids.^{[3][4][5]} This document provides a detailed protocol for a cell-based assay using H295R cells to evaluate the inhibitory activity of **BI 689648** on aldosterone production.

Mechanism of Action

BI 689648 selectively inhibits aldosterone synthase (CYP11B2), which catalyzes the final step in aldosterone biosynthesis. Due to the high homology between aldosterone synthase and cortisol synthase (CYP11B1), developing selective inhibitors has been challenging.^{[1][2]} **BI 689648** demonstrates significantly higher selectivity for aldosterone synthase over cortisol synthase, minimizing off-target effects on cortisol production.^{[1][2]}

Signaling Pathway

The steroidogenesis pathway in H295R cells leading to aldosterone and cortisol production is a complex cascade of enzymatic reactions. The following diagram illustrates the key steps and the point of inhibition by **BI 689648**.



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Caption: Simplified steroidogenesis pathway and **BI 689648** inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of **BI 689648** against aldosterone synthase and cortisol synthase.

Compound	Target	IC50 (nM)	Selectivity (fold)
BI 689648	Aldosterone Synthase (CYP11B2)	2	150
Cortisol Synthase (CYP11B1)	300		

Data sourced from in vitro studies.[\[1\]](#)

Experimental Protocol: H295R Cell-Based Assay for BI 689648

This protocol is based on the OECD 456 guideline for the H295R steroidogenesis assay and has been adapted for the specific evaluation of **BI 689648**.[\[3\]](#)[\[6\]](#)

Materials

- H295R cells (ATCC® CRL-2128™)
- DMEM/F-12 medium supplemented with bovine serum albumin and other necessary supplements
- Fetal Bovine Serum (FBS)
- **BI 689648**
- Forskolin (positive control, optional)
- Fadrozole (positive control for aromatase inhibition, optional)
- 24-well cell culture plates
- Aldosterone ELISA kit

- Cell viability assay kit (e.g., MTT, LDH)
- Dimethyl sulfoxide (DMSO)

Cell Culture and Seeding

- Culture H295R cells in DMEM/F-12 medium supplemented with FBS according to standard protocols.
- For the assay, seed H295R cells into 24-well plates at a density that allows for optimal hormone production and response to stimuli. This density should be determined empirically but is typically in the range of 200,000 to 300,000 cells/mL.
- Allow cells to attach and grow for 24 hours before treatment.

Treatment with **BI 689648**

- Prepare a stock solution of **BI 689648** in DMSO.
- Prepare serial dilutions of **BI 689648** in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10 μ M) to generate a dose-response curve. The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.1%.
- Include the following controls:
 - Vehicle control (medium with the same concentration of DMSO as the test wells).
 - Positive control (e.g., a known inhibitor of steroidogenesis).
 - Optional: A stimulant of steroidogenesis like forskolin can be used to increase basal aldosterone production.
- Remove the culture medium from the wells and replace it with the medium containing the different concentrations of **BI 689648** or controls.
- Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere of 5% CO₂. The optimal incubation time should be determined by the user.

Sample Collection and Analysis

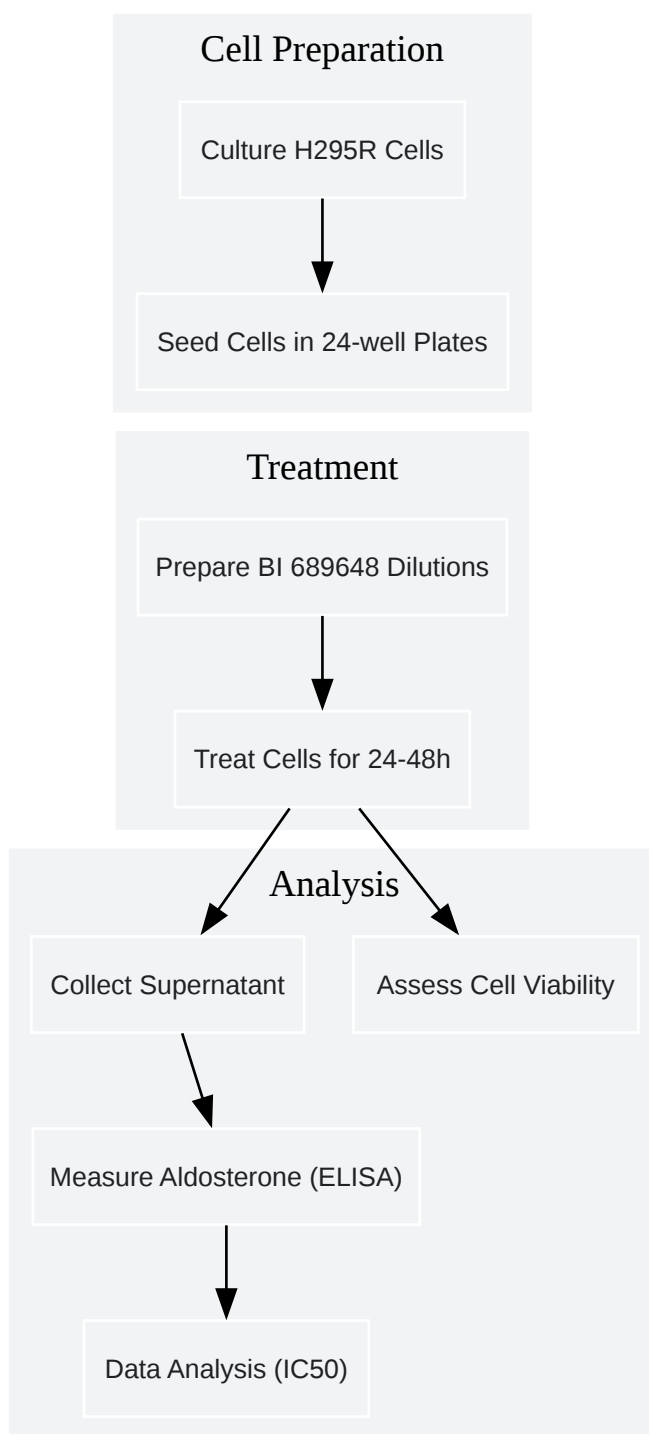
- After the incubation period, collect the cell culture supernatant from each well.
- Centrifuge the supernatant to remove any cellular debris and store at -20°C or below until analysis.
- Measure the concentration of aldosterone in the supernatant using a validated aldosterone ELISA kit, following the manufacturer's instructions.
- Assess cell viability in each well using a standard method like MTT or LDH assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

Data Analysis

- Calculate the percentage of aldosterone inhibition for each concentration of **BI 689648** relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **BI 689648** concentration to generate a dose-response curve.
- Calculate the IC₅₀ value, which is the concentration of **BI 689648** that causes 50% inhibition of aldosterone production.

Experimental Workflow

The following diagram outlines the major steps of the H295R cell-based assay.



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Caption: H295R assay workflow for **BI 689648** evaluation.

Conclusion

The H295R cell-based assay provides a robust and reliable method for evaluating the in vitro potency and selectivity of aldosterone synthase inhibitors like **BI 689648**. This protocol offers a framework for researchers to conduct these studies, with the flexibility to optimize conditions for their specific experimental needs. The high selectivity of **BI 689648** makes it a valuable tool for studying the role of aldosterone in health and disease.

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